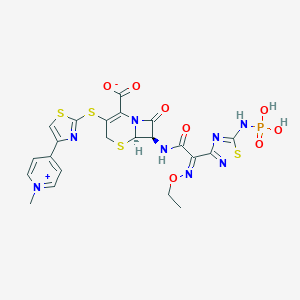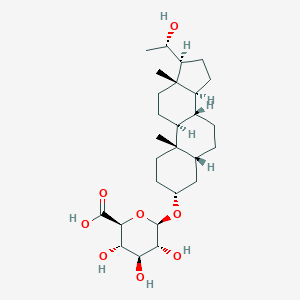
R-(-)-Manidipine
Vue d'ensemble
Description
Pharmacologic Characteristics and Effects on Renal Circulation
Manidipine is a calcium antagonist developed with the aim of improving renal hemodynamic alterations in hypertensive patients. It exhibits a long-lasting calcium channel-blocking action in vascular smooth muscle cells and demonstrates antihypertensive effects in various hypertensive models. The drug is highly selective for resistance vessels, effectively dilates renal vasculature, and inhibits renal vascular constrictions caused by norepinephrine and angiotensin II, particularly in spontaneously hypertensive rats. Manidipine increases renal blood flow and has a significant natriuretic effect without altering the glomerular filtration rate. Its coronary dilating effect is comparable to nifedipine, but with less potent cardiodepressant effects than other dihydropyridines. Additionally, manidipine has been shown to prevent cerebrovascular lesions and inhibit the progression of vascular damage in the brain and kidneys of stroke-prone hypertensive rats. It also inhibits the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats, without affecting plasma lipids or blood pressure. These findings suggest that manidipine could be beneficial for treating hypertensive patients with or without vascular complications .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of R-(-)-manidipine, it does mention the synthesis of the enantiomers of felodipine, another calcium channel blocker. The synthesis involved chromatographic separation of diastereomeric esters using a chiral auxiliary, which was easily removable. The absolute configurations were determined through X-ray crystallography on a (R)-mandelic acid ester. This method could potentially be adapted for the synthesis of R-(-)-manidipine enantiomers, as both drugs are dihydropyridine calcium channel blockers and may share similar synthetic pathways .
Molecular Structure Analysis
The molecular structure of manidipine enantiomers can be analyzed through techniques such as X-ray crystallography, as demonstrated in the synthesis of felodipine enantiomers. The determination of absolute configuration is crucial for understanding the drug's pharmacodynamics and pharmacokinetics, as the enantiomers can exhibit different biological activities. The molecular structure analysis is essential for the development of selective and potent pharmaceutical agents .
Chemical Reactions Analysis
The data does not provide specific chemical reactions involving R-(-)-manidipine. However, the pharmacological profile of manidipine suggests that it interacts with calcium channels in vascular smooth muscle cells, leading to vasodilation and antihypertensive effects. The inhibition of renal vascular constrictions by manidipine indicates its reactivity with specific pathways involving norepinephrine and angiotensin II .
Physical and Chemical Properties Analysis
A stability-indicating reversed-phase liquid chromatography (RP-LC) method has been developed for the simultaneous determination of delapril and manidipine in pharmaceutical formulations. The method uses a C8 column with a mobile phase consisting of acetonitrile and a solution of triethylamine 0.3% pH 3.0, adjusted with phosphoric acid. The chromatographic separation is achieved within 7 minutes, and the method is linear over a certain concentration range for both delapril and manidipine. Validation parameters such as specificity, linearity, precision, accuracy, and robustness were evaluated and found to be within acceptable ranges. Stress studies indicated no interference from degradation products, suggesting the stability of manidipine under the tested conditions. This method contributes to the quality control and assurance of therapeutic efficacy of pharmaceuticals containing manidipine .
Enantioselective Determination in Human Plasma
A sensitive and selective chiral LC-MS/MS assay method has been developed for the enantioselective determination of manidipine in human plasma. The method uses isotope-labeled compounds as internal standards and solid-phase extraction. The enantiomers are chromatographed on a Chiralpack IC-3 C18 column with an isocratic mobile phase. The method is linear over a specific concentration range for both enantiomers, and the precision and accuracy are within acceptance limits. The mean extraction recovery is greater than 80% for both enantiomers. Stability tests in plasma and neat samples comply with FDA guidelines. The validated method has been successfully applied to a pharmacokinetic study of manidipine in healthy subjects, demonstrating its reproducibility through incurred sample reanalysis .
Applications De Recherche Scientifique
Therapeutic Potential in Hypertension
R-(-)-Manidipine is a third-generation dihydropyridine calcium channel antagonist characterized by its lipophilic nature, high selectivity for vasculature, and marked peripheral vasodilation capabilities without significant cardiodepression. It does not notably affect norepinephrine levels, indicating minimal sympathetic activation. Its pharmacokinetic properties allow for once-daily oral administration. Specifically, R-(-)-Manidipine has shown effectiveness in treating mild-to-moderate hypertension in adult patients, including the elderly. Notably, it has been found to induce a lower incidence of ankle edema compared to amlodipine and to exhibit beneficial effects on renal function beyond its antihypertensive action. This makes it a potential first-line treatment for essential hypertension, demonstrating particular efficacy in patients with comorbidities like type 2 diabetes mellitus or renal impairment, potentially improving insulin sensitivity without impacting metabolic functions (McKeage & Scott, 2004).
Comparison and Comorbidities Management
Further analysis highlights R-(-)-Manidipine's efficacy in hypertensive patients with type 2 diabetes mellitus, showing comparable outcomes to other calcium antagonists in randomized trials. Its ability to maintain blood pressure reduction over 24 hours and its tolerability profile, with adverse effects primarily related to its vasodilatory action, have been emphasized. These features underscore its potential as a valuable therapeutic option in managing hypertension, especially in patients with specific comorbid conditions (Cheer & McClellan, 2001).
Propriétés
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-JGCGQSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545486 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-(-)-Manidipine | |
CAS RN |
133082-19-6 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manidipine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANIDIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)



